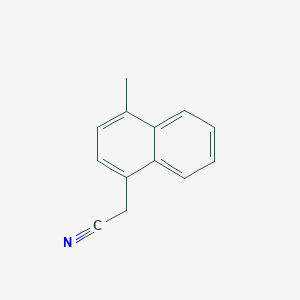
1-Methylnaphthalene-4-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylnaphthalene-4-acetonitrile is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a naphthalene ring substituted with a methyl group at the 1-position and an acetonitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
1-Methylnaphthalene-4-acetonitrile can be synthesized through several methods. One common approach involves the alkylation of 1-methylnaphthalene with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are employed to facilitate the alkylation reaction. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
1-Methylnaphthalene-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones, carboxylic acids
Reduction: Amines, hydrocarbons
Substitution: Halogenated naphthalenes, alkylated derivatives
科学研究应用
1-Methylnaphthalene-4-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological systems and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-methylnaphthalene-4-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- Naphthalene
- Acenaphthylene
Uniqueness
1-Methylnaphthalene-4-acetonitrile is unique due to the presence of both a methyl group and an acetonitrile group on the naphthalene ring This dual substitution imparts distinct chemical properties and reactivity compared to other similar compounds
属性
分子式 |
C13H11N |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
2-(4-methylnaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13/h2-7H,8H2,1H3 |
InChI 键 |
NPHQCUWBKRJVEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11909182.png)

![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)


![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)






